Comparative Thermal Stability: 4-(4-Methylphenyl)sulfonylbenzoic Acid vs. 4-(Methylsulfonyl)benzoic Acid
The replacement of the para-tolylsulfonyl group with a methylsulfonyl group significantly alters the thermal profile of the benzoic acid scaffold. 4-(4-Methylphenyl)sulfonylbenzoic acid (CAS 7402-82-6) exhibits a melting point of 284–287 °C [1], whereas its methylsulfonyl analog (CAS 4052-30-6) melts at 265 °C [2] under comparable measurement conditions. This 19–22 °C elevation in melting point reflects enhanced crystal lattice stabilization conferred by the larger aromatic tolylsulfonyl substituent, which facilitates stronger π–π stacking interactions and increased molecular rigidity.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 284–287 °C |
| Comparator Or Baseline | 4-(Methylsulfonyl)benzoic acid (CAS 4052-30-6): 265 °C |
| Quantified Difference | +19 to +22 °C (higher thermal stability for the target compound) |
| Conditions | Standard laboratory melting point determination; vendor-reported values |
Why This Matters
Elevated melting point translates to superior thermal stability during high-temperature synthetic steps, reduced sublimation losses, and greater tolerance for harsh reaction conditions.
- [1] MolAid. 4-(4-甲基苯基)磺酰基苯甲酸 | 7402-82-6 – Physicochemical Properties (Melting Point: 284–287 °C). View Source
- [2] TCI Europe. 4-(Methylsulfonyl)benzoic Acid (CAS 4052-30-6) – Technical Datasheet (Melting Point: 265 °C). View Source
